molecular formula C7H10BrN B2522935 1-(Bromomethyl)cyclopentane-1-carbonitrile CAS No. 1936174-22-9

1-(Bromomethyl)cyclopentane-1-carbonitrile

Cat. No.: B2522935
CAS No.: 1936174-22-9
M. Wt: 188.068
InChI Key: RBFFITHVQYTUBF-UHFFFAOYSA-N
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Description

1-(Bromomethyl)cyclopentane-1-carbonitrile is an organic compound with the molecular formula C7H10BrN. It is a derivative of cyclopentane, where a bromomethyl group and a nitrile group are attached to the cyclopentane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(Bromomethyl)cyclopentane-1-carbonitrile can be synthesized through several methods. One common approach involves the bromination of cyclopentane-1-carbonitrile. The reaction typically uses bromine (Br2) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under controlled conditions to achieve the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control over reaction parameters, leading to efficient and scalable production .

Chemical Reactions Analysis

Types of Reactions

1-(Bromomethyl)cyclopentane-1-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Substituted cyclopentane derivatives.

    Reduction: Cyclopentylmethylamine.

    Oxidation: Cyclopentanecarboxylic acid.

Scientific Research Applications

1-(Bromomethyl)cyclopentane-1-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Bromomethyl)cyclopentane-1-carbonitrile involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group acts as a good leaving group, facilitating nucleophilic substitution reactions. The nitrile group can participate in reduction and oxidation reactions, leading to the formation of various functional groups. These transformations are crucial for its applications in organic synthesis and pharmaceuticals .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both a bromomethyl group and a nitrile group, which allows it to undergo a wide range of chemical reactions. This dual functionality makes it a valuable intermediate in organic synthesis and pharmaceutical research .

Properties

IUPAC Name

1-(bromomethyl)cyclopentane-1-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10BrN/c8-5-7(6-9)3-1-2-4-7/h1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBFFITHVQYTUBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CBr)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1936174-22-9
Record name 1-(bromomethyl)cyclopentane-1-carbonitrile
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